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Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the
regulation of uric acid levels in the body.[1][2] It is primarily located on the apical membrane of
proximal tubule cells in the kidneys.[1][3][4]

Function: URAT1 is an organic anion exchanger that mediates the reabsorption of uric acid
from the renal filtrate back into the bloodstream.[1][3][4][5] This process is an electroneutral
exchange, where urate is taken into the cell in exchange for intracellular organic anions like
lactate or nicotinate.[4][5]

Role in Hyperuricemia: In humans, approximately 90% of the uric acid filtered by the glomeruli
is reabsorbed, with URAT1 being responsible for the vast majority of this reabsorption.[2]
Consequently, the activity of URAT1 is a primary determinant of serum uric acid (SUA) levels.
Overactivity or increased expression of URAT1 can lead to reduced uric acid excretion,
resulting in hyperuricemia. This condition is a major risk factor for gout, a painful inflammatory
arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[2][3]
Therefore, inhibiting URAT1 is a primary therapeutic strategy for lowering sUA levels and
treating gout.[2][5][6]

General Mechanism of Action of URAT1 Inhibitors

URAT1 inhibitors, also known as uricosurics, function by blocking the urate transporter, thereby
preventing the reabsorption of uric acid in the kidneys.[3] This leads to increased renal
excretion of uric acid and a subsequent reduction of sUA levels in the blood.[3]
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Structural and functional studies have revealed that many URAT1 inhibitors bind within a
central cavity of the transporter.[2][7] This binding event locks the transporter in an inward-
facing conformation, which prevents the binding and translocation of uric acid.[2][7] While some
inhibitors may exhibit competitive binding characteristics, the overall mechanism is often non-
competitive with respect to uric acid uptake.[2][5]

Specific URAT1 Inhibitors and their Mechanisms of
Action

Several URAT1 inhibitors have been developed, each with distinct structural features and
binding interactions.

e Benzbromarone: A potent, long-used inhibitor of URAT1.[2][6] Cryo-electron microscopy
(cryo-EM) studies have shown that benzbromarone binds in the central cavity of URAT1.[2]
[7] Its brominated phenolic group forms Tt-1t interactions with key phenylalanine residues
(F241, F364, and F449) within the binding site.[2]

o Lesinurad: Approved for the treatment of hyperuricemia associated with gout, typically in
combination with a xanthine oxidase inhibitor.[5][6] It also binds to the inward-open
conformation of URAT1.[2]

e Verinurad (RDEA3170): A highly potent and specific URAT1 inhibitor.[4][8] Studies have
identified specific amino acid residues in URAT1 (Ser-35, Phe-365, and Met-481) that are
crucial for its high-affinity binding.[8][9]

» Dotinurad: A selective URAT1 inhibitor approved in Japan for the treatment of hyperuricemia
and gout.[6][10] It has shown non-inferiority to other urate-lowering therapies like febuxostat
and benzbromarone in clinical trials.[6]

o Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor currently in clinical
development.[6][11] Phase 2 trials have demonstrated significant SUA lowering and
resolution of tophi in patients with gout.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for several URAT1 inhibitors.
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Table 1: In Vitro Potency of Selected URATL1 Inhibitors

Inhibitor IC50 (hURAT1) Reference
Verinurad 25 nM [41[8]
Benzbromarone 220 nM - 425 nM [7]
Benzarone 2.8 uM [4]
Baicalein 31.6 uM [13]
Nobiletin 17.6 uM [14]
NLRP3/URAT1-IN-1 3.81 uM [4]
Table 2: Clinical Efficacy of Selected URAT1 Inhibitors
Mean sUA Level
L Study Baseline After
Inhibitor Dose . Reference
Population sUA Treatment
(mgl/dL) (mgl/dL)
Pozdeutinura 75 mg once- Gout patients
: _ _ 9.4 4.5 [12]
d (AR882) daily with tophi
Pozdeutinura _
50 mg once- Gout patients
d (AR882) + _ _ _ 9.4 4.7 [12]
) daily with tophi
Allopurinol
) up to 300 mg Gout patients
Allopurinol ) ) ) 9.4 6.1 [12]
once-daily with tophi

Key Experimental Protocols

In Vitro URATL1 Inhibition Assay: This assay is fundamental for determining the potency (e.g.,

IC50) of a test compound.

e Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly

used.[8] These cells are transiently or stably transfected with a plasmid expressing the
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human URAT1 (hURAT1) gene.

o Uptake Assay:

[e]

Transfected cells are plated in multi-well plates.

o Cells are washed and pre-incubated with a buffer.

o The test inhibitor at various concentrations is added to the cells.

o The uptake reaction is initiated by adding a solution containing radiolabeled [14Cl]uric acid.

o After a defined incubation period, the uptake is stopped by washing the cells with an ice-
cold buffer.

o The cells are lysed, and the intracellular radioactivity is measured using a scintillation
counter.

» Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-
response curve using non-linear regression analysis.[8]

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM): This technique provides high-
resolution structural information on how inhibitors bind to URAT1.

o Protein Expression and Purification: A stable construct of URAT1 (often a humanized version
or a stabilized mutant) is expressed in a suitable system (e.g., HEK293S GnTI~ cells) and
purified using affinity chromatography.[2]

o Complex Formation: The purified URATL1 protein is incubated with a molar excess of the
inhibitor.

o Grid Preparation and Data Collection: The protein-inhibitor complex solution is applied to
cryo-EM grids, vitrified in liquid ethane, and then imaged using a transmission electron
microscope.

e Image Processing and Structure Determination: A large dataset of particle images is
processed to reconstruct a 3D density map of the complex. An atomic model is then built into
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the map to reveal the precise binding pose and interactions of the inhibitor within the URAT1
structure.[2][7]

Visualizing Key Processes

The following diagrams illustrate the core concepts of URAT1 function and inhibition.
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Caption: Renal urate reabsorption via the URATL1 transporter.
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Mechanism of URAT1 Inhibition
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Caption: General mechanism of URAT1 inhibition.
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Experimental Workflow for URAT1 Inhibitor Characterization

[Compound Synthesisj

/ Library Screening

In Vitro URAT1
Inhibition Assay (HEK293)
(Determine ICSO)

Lead Compounds ™ Lead Compounds

Structural Studies (Cryo-EM) Preclinical Animal Models
to determine binding mode (e.g., hyperuricemic mice)

Assess in vivo efficacy
(sUA lowering) and safety

romising Candidate

1”2

Clinical Trials
(Phase I, II, III)

Evaluate human efficacy,
safety, and pharmacokinetics

Click to download full resolution via product page

Caption: Workflow for URAT1 inhibitor characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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